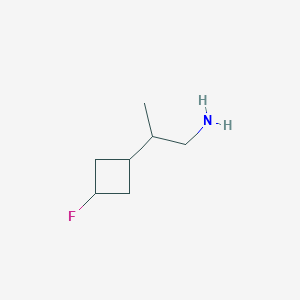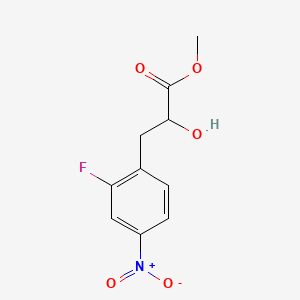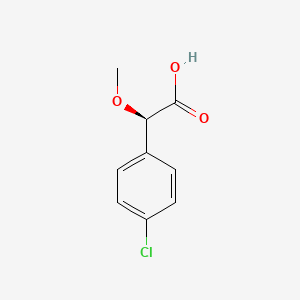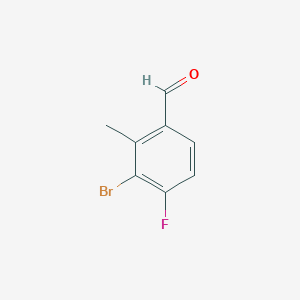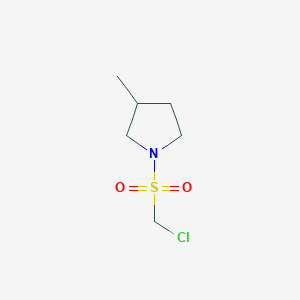
1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by a chloromethyl group attached to a sulfonyl group, which is further connected to a pyrrolidine ring with a methyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine typically involves the reaction of 3-methylpyrrolidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding sulfides or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and other reduced forms.
Aplicaciones Científicas De Investigación
1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
- 1-((Chloromethyl)sulfonyl)methylbenzene
- Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
- 1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene
Uniqueness: 1-((Chloromethyl)sulfonyl)-3-methylpyrrolidine is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a chloromethyl and sulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H12ClNO2S |
|---|---|
Peso molecular |
197.68 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C6H12ClNO2S/c1-6-2-3-8(4-6)11(9,10)5-7/h6H,2-5H2,1H3 |
Clave InChI |
QTLLNMWKWSGFCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
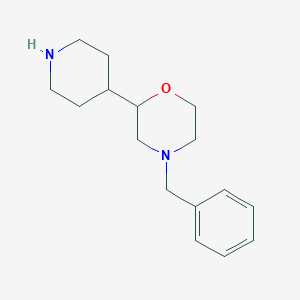
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)

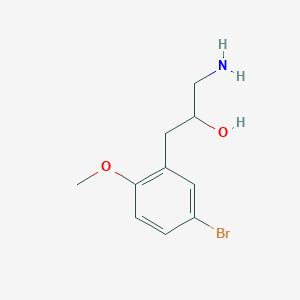
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
